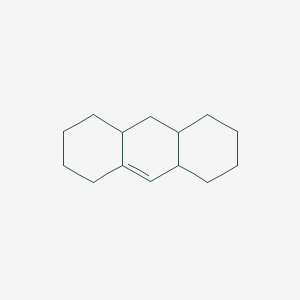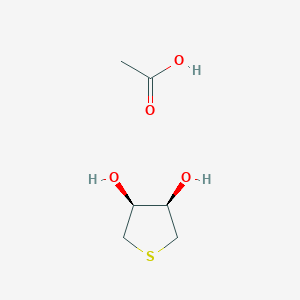![molecular formula C24H30O3Si B14200919 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one CAS No. 918129-25-6](/img/structure/B14200919.png)
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one is a synthetic organic compound with a complex structure It features a furanone core, a hexyl side chain, a methoxy group, and a silyl group substituted with diphenyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the furanone core through a cyclization reaction. The hexyl side chain can be introduced via alkylation, and the methoxy group can be added through methylation. The silyl group is then introduced using a silylation reagent, such as chloromethyl(diphenyl)silane, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furanone core can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexyl-5-methoxy-5-[methyl(phenyl)silyl]furan-2(5H)-one: Similar structure but with a phenyl group instead of diphenyl.
3-Hexyl-5-methoxy-5-[methyl(trimethylsilyl)]furan-2(5H)-one: Similar structure but with a trimethylsilyl group instead of diphenylsilyl.
3-Hexyl-5-methoxy-5-[methyl(tert-butyl)silyl]furan-2(5H)-one: Similar structure but with a tert-butyl group instead of diphenylsilyl.
Uniqueness
The uniqueness of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the diphenylsilyl group, in particular, may influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
918129-25-6 |
|---|---|
Molekularformel |
C24H30O3Si |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
3-hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2-one |
InChI |
InChI=1S/C24H30O3Si/c1-4-5-6-9-14-20-19-24(26-2,27-23(20)25)28(3,21-15-10-7-11-16-21)22-17-12-8-13-18-22/h7-8,10-13,15-19H,4-6,9,14H2,1-3H3 |
InChI-Schlüssel |
RLLJRCYRRMLMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(OC1=O)(OC)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)

![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)



